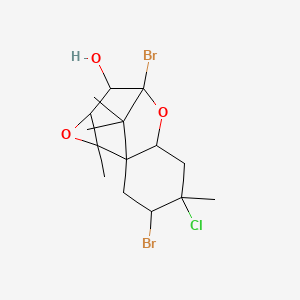
六乙二醇
描述
Hexaethylene glycol is a polymer consisting of ethylene glycol monomers and two terminal hydroxyl groups . The PEG chain increases the water solubility of a compound in aqueous media . Increasing the number of ethylene glycol units within the entire chain improves the solubility properties of the PEG linker . It exhibits antioxidant, antimicrobial, and anti-cancer properties . It also shows potential application as functional hydraulic fluids .
Synthesis Analysis
Hexaethylene glycol substituted imidazolium based ionic liquids (hexaEGILs) were designed and prepared well-tailored to a specific organic reaction using alkali-metal fluorides (MFs) as multifunctional organic catalysts . These hexaEGIL catalysts could significantly enhance the reactivity of MF, even KF . APS-HEGBIL was synthesized as shown in Scheme 1. First, HEGBDVIM was prepared by N-alkylation of vinyl imidazole 2 with hexaethylene glycol dimesylate 1 .
Molecular Structure Analysis
Hexaethylene glycol has a molecular formula of C12H26O7 and a molecular weight of 282.33 . Its IUPAC Standard InChI is InChI=1S/C12H26O7/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h13-14H,1-12H2 .
Chemical Reactions Analysis
Hexaethylene glycol substituted imidazolium based ionic liquids (hexaEGILs) were designed and prepared well-tailored to a specific organic reaction using alkali-metal fluorides (MFs) as multifunctional organic catalysts . These hexaEGIL catalysts could significantly enhance the reactivity of MF, even KF . Furthermore, the hexaEGIL systems showed tremendous efficiency in the nucleophilic fluorination of base-sensitive substrates .
Physical And Chemical Properties Analysis
Hexaethylene glycol is a liquid with a light yellow color . It has a density of 1.127 g/mL at 25 °C . Its melting point is between 5-7 °C .
科学研究应用
绿色化学
六乙二醇是绿色化学中一种环境友好的溶剂选择 . 它在暴露于大气中时会很容易地吸收水分 . 六乙二醇的分子动力学 (MD) 模拟用于研究添加的水杂质的影响 .
分子动力学研究
六乙二醇用于分子动力学 (MD) 模拟中,以研究添加的水杂质的影响 . 添加的水降低了寡聚物氢键相互作用的整体,因为它与寡聚物竞争并形成氢键 .
抗氧化特性
六乙二醇具有抗氧化特性 . 抗氧化剂是可以防止或减缓自由基对细胞造成的损伤的物质,自由基是不稳定的分子,人体在应对环境和其他压力时会产生自由基。
抗菌特性
六乙二醇还具有抗菌特性 . 抗菌物质可以防止有害微生物的侵害,包括细菌、病毒、真菌和原生动物。
抗癌特性
六乙二醇具有抗癌特性 . 它有可能用于开发针对癌症治疗的新治疗策略。
功能性液压油
六乙二醇显示出作为功能性液压油的潜在应用 . 液压油用于液压机械和设备中,以传递动力。
表面活性剂结构单元
六乙二醇用作表面活性剂结构单元 . 表面活性剂是降低两种液体之间或液体与固体之间表面张力的化合物。
生物样品制备
六乙二醇用于生物样品制备 . 它可以用于制备各种生物学分析和实验的样品。
作用机制
Target of Action
Hexaethylene glycol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of hexaethylene glycol is through its role as a linker in PROTACs. It connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Biochemical Pathways
The specific biochemical pathways affected by hexaethylene glycol depend on the target protein of the PROTAC it is part of. By leading to the degradation of target proteins, it can influence various biochemical pathways within the cell .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which can enhance the bioavailability of the drugs it is part of .
Result of Action
The result of hexaethylene glycol’s action is the degradation of the target protein, which can lead to various molecular and cellular effects depending on the function of the target protein .
Action Environment
The action of hexaethylene glycol can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by factors such as temperature and pH . It is generally considered stable under normal use conditions .
安全和危害
生化分析
Biochemical Properties
Hexaethylene glycol plays a significant role in biochemical reactions, primarily as a surfactant and solubilizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of binaphthol-based macrocyclic ethers through intramolecular oxidative coupling with CuCl (OH)-TMEDA . Hexaethylene glycol’s ability to form hydrogen bonds allows it to stabilize protein structures and enhance enzyme activity. Additionally, it exhibits antioxidant, antimicrobial, and anti-cancer properties .
Cellular Effects
Hexaethylene glycol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress . Furthermore, its antimicrobial properties can inhibit the growth of certain bacteria and fungi, thereby affecting cellular metabolism and gene expression. Hexaethylene glycol’s anti-cancer properties suggest that it may interfere with cell signaling pathways involved in cancer cell proliferation .
Molecular Mechanism
At the molecular level, Hexaethylene glycol exerts its effects through various mechanisms. It can form hydrogen bonds with biomolecules, stabilizing their structures and enhancing their functions. Hexaethylene glycol may also interact with enzymes, either inhibiting or activating them, depending on the specific enzyme and reaction conditions . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hexaethylene glycol can change over time. Its stability and degradation depend on various factors, such as temperature, pH, and the presence of other chemicals. Hexaethylene glycol is generally stable under standard laboratory conditions, but prolonged exposure to extreme conditions may lead to its degradation . Long-term studies have shown that Hexaethylene glycol can have lasting effects on cellular function, particularly in terms of its antioxidant and antimicrobial properties .
Dosage Effects in Animal Models
The effects of Hexaethylene glycol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant and antimicrobial properties. At high doses, it can cause toxic or adverse effects, including metabolic acidosis and renal toxicity . The threshold for these effects depends on the specific animal model and the route of administration.
Metabolic Pathways
Hexaethylene glycol is involved in various metabolic pathways, primarily those related to its role as a surfactant and solubilizing agent. It interacts with enzymes such as alcohol dehydrogenase, which metabolizes it to glycoaldehyde . This metabolic pathway is similar to that of other polyethylene glycols and involves the sequential oxidation of the ethylene glycol units.
Transport and Distribution
Hexaethylene glycol is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its solubility in both water and organic solvents . Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cell. Hexaethylene glycol’s distribution within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
Hexaethylene glycol’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization may be directed by targeting signals or post-translational modifications that guide it to specific organelles. Hexaethylene glycol’s activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in each compartment.
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O7/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRDTKBZINWQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058629 | |
| Record name | Hexaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2615-15-8 | |
| Record name | Hexaethylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2615-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaethylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXAETHYLENE GLYCOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexaethylene glycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide](/img/structure/B1673058.png)


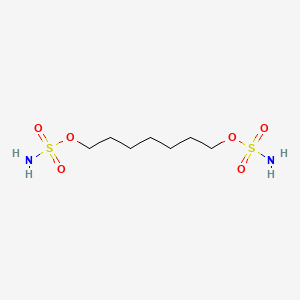
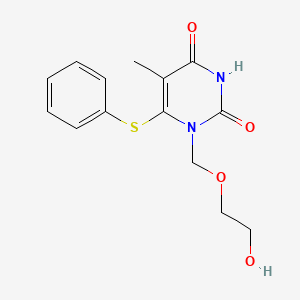
![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)
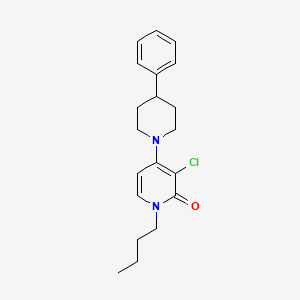
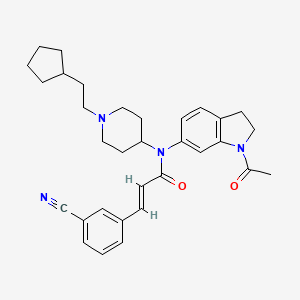
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)
![3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide](/img/structure/B1673072.png)
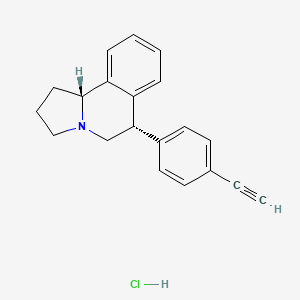

![[5-(3a,4,5,6a-Tetrahydrofuro[2,3-b]furan-5-yl)-10-acetyloxy-4,5-dimethylspiro[9-oxatricyclo[6.2.2.01,6]dodecane-12,2'-oxirane]-2-yl] acetate](/img/structure/B1673078.png)
